molecular formula C16H23NO6S B2408257 Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate CAS No. 343832-70-2

Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate

Cat. No. B2408257
CAS RN: 343832-70-2
M. Wt: 357.42
InChI Key: LZQYBPCYLORLKF-UHFFFAOYSA-N
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Description

“Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate” is a chemical compound. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized, showcasing the versatility of compounds with piperidine structures in biological applications. These derivatives exhibited significant activity against butyrylcholinesterase enzyme, suggesting potential for biochemical and therapeutic uses (Khalid et al., 2013).

Structural and Molecular Studies

The crystal and molecular structure of a compound similar to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate was analyzed, revealing hydrogen bonding and C-H…π interactions in its structure. This study provides insight into the molecular configuration and potential interaction patterns of piperidine-based compounds (Khan et al., 2013).

Antimicrobial and Antioxidant Properties

Research on new heterocycles based on piperidine derivatives, including compounds similar to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate, indicated their potential for antimicrobial activity. This highlights the role of such compounds in the development of new antimicrobial agents (El‐Emary et al., 2002).

Electrochemical Studies

Mannich bases bearing a piperidinyl moiety, akin to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate, were synthesized and their electrochemical behavior was studied. This research is essential in understanding the electrochemical properties of such compounds, which could be relevant in various scientific and industrial applications (Naik et al., 2013).

Synthesis Efficiency and Methodologies

Efficient synthesis methods for piperidine ring-modified analogs of Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate were developed, demonstrating advancements in synthetic techniques for such compounds. These methodologies contribute to the more effective and economical production of piperidine-based pharmaceuticals and research chemicals (Ojo, 2012).

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-piperidin-1-ylsulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-21-13-9-12(10-16(18)23-3)15(11-14(13)22-2)24(19,20)17-7-5-4-6-8-17/h9,11H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYBPCYLORLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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